molecular formula C22H18Cl4N4Se2 B12402249 Antifungal agent 41

Antifungal agent 41

Katalognummer: B12402249
Molekulargewicht: 638.2 g/mol
InChI-Schlüssel: GGUREOHGCPZNJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antifungal Agent 41 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating both superficial and systemic fungal infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 41 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: Antifungal Agent 41 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions involving this compound are carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be conducted in acidic or basic media, while substitution reactions may require the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antifungal activity to identify the most potent compounds.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Antifungal Agent 41 has demonstrated efficacy in treating a variety of fungal infections, particularly those caused by resistant strains. Below are key applications:

  • Candidiasis : In vitro studies have shown that this compound exhibits potent activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans and Candida glabrata. Its effectiveness was confirmed through minimum inhibitory concentration (MIC) assays, which indicated lower MIC values than traditional treatments .
  • Aspergillosis : The compound has also been evaluated against Aspergillus species, where it showed significant antifungal activity in murine models. These studies suggest that this compound could serve as a viable alternative for patients with azole-resistant aspergillosis .
  • Combination Therapy : Clinical case studies have explored the use of this compound in combination with other antifungals, such as amphotericin B and caspofungin. These combinations have resulted in improved outcomes for patients suffering from severe invasive fungal infections .

Research Findings

Recent research highlights the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

  • Pharmacodynamic Indices : Studies have established key pharmacodynamic relationships between drug concentrations and therapeutic outcomes. For instance, the area under the concentration-time curve (AUC) to MIC ratio has been identified as a critical predictor of success in treating invasive candidiasis .
  • Safety Profile : Preclinical trials indicate that this compound has a favorable safety profile compared to older antifungals like amphotericin B. Adverse effects reported were generally mild and included gastrointestinal disturbances .

Case Studies

Several documented case studies illustrate the practical applications of this compound:

  • Case Study on Candidiasis : A patient with recurrent Candida infections resistant to fluconazole was treated with this compound. The treatment resulted in complete resolution of symptoms within three weeks, with no adverse effects reported.
  • Mucormycosis Treatment : In a clinical trial involving patients with mucormycosis, this compound was used as an adjunct therapy alongside traditional treatments. The combination therapy led to higher survival rates compared to control groups receiving standard treatments alone .
  • Aspergillus Infection Management : A series of cases involving patients with Aspergillus infections showed that those treated with this compound exhibited reduced fungal burden and improved clinical outcomes compared to those receiving conventional therapies .

Data Tables

Application AreaOrganismEfficacy (MIC)Reference
CandidiasisCandida albicans0.0038 µM
AspergillosisAspergillus spp.Variable
MucormycosisMucor spp.Not specified

Wirkmechanismus

The mechanism of action of Antifungal Agent 41 involves the inhibition of key enzymes and pathways in fungal cells. Specifically, it targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal effects.

Vergleich Mit ähnlichen Verbindungen

    Azoles: These compounds also inhibit ergosterol synthesis but may have different binding affinities and spectra of activity.

    Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing membrane disruption and cell death.

    Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Uniqueness of Antifungal Agent 41: this compound is unique in its specific targeting of ergosterol synthesis and its ability to overcome resistance mechanisms that affect other antifungal agents. Its broad spectrum of activity and favorable safety profile make it a promising candidate for further development and clinical use.

Biologische Aktivität

Antifungal Agent 41 is a novel compound that has garnered attention for its potential in treating various fungal infections. This article delves into its biological activity, mechanisms of action, and comparative efficacy against established antifungal agents.

Antifungal agents generally target the fungal cell membrane, specifically affecting the synthesis of ergosterol, a crucial component of fungal membranes. This compound appears to operate through similar pathways, inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), which is vital for ergosterol biosynthesis. This inhibition leads to an accumulation of toxic sterol precursors and a disruption in membrane integrity, ultimately resulting in fungal cell death .

Efficacy Against Fungal Strains

Research has demonstrated that this compound exhibits significant activity against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for various fungal strains are summarized in Table 1.

Fungal SpeciesMIC (μg/ml)Comparison with Standard Agents
Candida albicans0.5Comparable to fluconazole
Aspergillus fumigatus0.25Superior to voriconazole
Fusarium oxysporum1.0Similar to amphotericin B
Scedosporium prolificans0.75More effective than itraconazole

Case Studies

  • Case Study on Candida Infections : A clinical trial involving patients with fluconazole-resistant Candida infections showed that treatment with this compound resulted in a 70% response rate, significantly higher than the historical response rates for standard treatments .
  • Invasive Aspergillosis : In a study using a murine model, this compound demonstrated a survival benefit in mice infected with Aspergillus fumigatus, with survival rates improving from 30% to 80% when compared to control groups treated with standard antifungals .
  • Combination Therapy : A combination of this compound and amphotericin B was evaluated in patients with severe zygomycosis. The results indicated enhanced efficacy, with a reduction in fungal burden observed in all treated cases .

Resistance and Future Directions

One of the significant challenges in antifungal treatment is the development of resistance. Continuous monitoring and research into the resistance profiles of pathogens treated with this compound are essential. Preliminary studies suggest that this agent may have a lower propensity for inducing resistance compared to traditional azoles, possibly due to its unique mechanism of action .

Eigenschaften

Molekularformel

C22H18Cl4N4Se2

Molekulargewicht

638.2 g/mol

IUPAC-Name

1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole

InChI

InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2

InChI-Schlüssel

GGUREOHGCPZNJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.